alpha-(2-Thienyl)-6-quinolinemethanol
Description
α-(2-Thienyl)-6-quinolinemethanol is a heterocyclic compound featuring a quinoline backbone substituted with a hydroxymethyl group at the 6-position and a 2-thienyl group at the α-position. Quinoline-based compounds are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their aromaticity and tunable electronic properties . The substitution of a phenyl group with a thienyl moiety introduces sulfur-containing heterocyclic characteristics, which may influence solubility, reactivity, and biological activity .
Properties
Molecular Formula |
C14H11NOS |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
quinolin-6-yl(thiophen-2-yl)methanol |
InChI |
InChI=1S/C14H11NOS/c16-14(13-4-2-8-17-13)11-5-6-12-10(9-11)3-1-7-15-12/h1-9,14,16H |
InChI Key |
QYHGFXGXEBESOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(C3=CC=CS3)O)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
α-Phenyl-6-quinolinemethanol
- Structure : Features a phenyl group instead of a thienyl group at the α-position.
- Synthesis : Prepared via reductive arylation of aldehydes using nickel catalysis, as described by Thomas et al. (2024). This method highlights the versatility of nickel-mediated cross-coupling for benzylic alcohol synthesis .
- Properties : The phenyl substituent enhances lipophilicity (log Kow ~3–4 estimated), similar to other aromatic alcohols. Its ¹³C NMR data (CDCl₃, 100 MHz) confirms the hydroxymethyl group’s presence at the 6-position .
- Applications: Potential as a chiral ligand or intermediate in asymmetric catalysis due to its benzylic alcohol functionality.
6-Chloro-4-(2-chlorophenyl)-2-quinazoline-methanol
- Structure : A quinazoline derivative with chlorinated aryl and hydroxymethyl groups.
- Applications: Quinazoline derivatives are often explored as kinase inhibitors or antimicrobial agents, suggesting α-(2-thienyl)-6-quinolinemethanol could have similar biomedical relevance .
2-(2-Thienyl)-alanyl-phenylalanine nitrile
- Structure : A dipeptide nitrile with a 2-thienyl-alanine residue.
- Relevance : Demonstrates the role of thienyl groups in modulating enzyme inhibition (e.g., proteases). The sulfur atom in the thienyl ring may enhance binding affinity to metal ions or hydrophobic enzyme pockets .
- Comparison: While structurally distinct from α-(2-thienyl)-6-quinolinemethanol, this compound underscores the importance of thienyl substituents in bioactive molecules.
Data Table: Structural and Functional Comparison
Key Research Findings
- Synthetic Accessibility: Nickel-catalyzed methods (as used for α-phenyl-6-quinolinemethanol) could be adapted for α-(2-thienyl)-6-quinolinemethanol synthesis, though thienyl’s larger atomic radius may require optimized reaction conditions .
- Biological Relevance : Thienyl-containing compounds often exhibit enhanced bioavailability and target selectivity, as seen in protease inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
